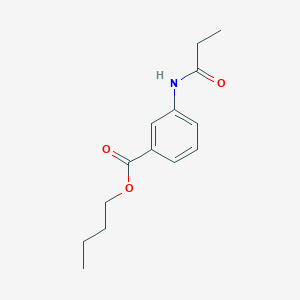

BUTYL 3-PROPANAMIDOBENZOATE

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

butyl 3-(propanoylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-3-5-9-18-14(17)11-7-6-8-12(10-11)15-13(16)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16) |

InChI Key |

YIQWPOXOCDDDCO-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Butyl 3-propanamidobenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

For this compound (C₁₄H₁₉NO₃), the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the butyl ester group, the aromatic protons of the benzoate (B1203000) ring, and the N-propanamido substituent. The expected signals in a solvent like CDCl₃ are detailed below. The data for the butyl group can be estimated from similar structures like n-butyl cinnamate.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | s | 1H | Ar-H (H-2) |

| ~ 7.85 | d | 1H | Ar-H (H-6) |

| ~ 7.60 | s (broad) | 1H | N-H |

| ~ 7.40 | t | 1H | Ar-H (H-5) |

| ~ 7.25 | d | 1H | Ar-H (H-4) |

| ~ 4.30 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 2.45 | q | 2H | -CO-CH₂ -CH₃ |

| ~ 1.75 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.45 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~ 1.15 | t | 3H | -CO-CH₂-CH₃ |

| ~ 0.95 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Data is predicted based on analogous structures and general chemical shift principles. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, and 'm' multiplet.

Carbon-13 NMR (¹³C NMR) Insights

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a carbon count and an understanding of the carbon atom's functional group and electronic environment.

The predicted ¹³C NMR spectrum of this compound would show 14 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts for the butyl chain can be estimated from known values for butyl esters, while the aromatic and amide carbons are predicted based on substituent effects.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | Amide Carbonyl (N-C =O) |

| ~ 166.0 | Ester Carbonyl (-C =O-O) |

| ~ 138.0 | Ar-C (C-3) |

| ~ 131.5 | Ar-C (C-1) |

| ~ 129.0 | Ar-C (C-5) |

| ~ 124.0 | Ar-C (C-6) |

| ~ 123.0 | Ar-C (C-4) |

| ~ 119.5 | Ar-C (C-2) |

| ~ 65.0 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 31.0 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 30.0 | -CO-CH₂ -CH₃ |

| ~ 19.5 | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~ 14.0 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~ 10.0 | -CO-CH₂-CH₃ |

Note: Data is predicted based on analogous structures and established substituent effects.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene (B1212753) groups of the butyl chain (-O-CH₂-CH₂ -CH₂ -CH₃) and between the ethyl protons of the propanamido group (-CO-CH₂ -CH₃ ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~4.30 ppm to the ¹³C signal at ~65.0 ppm (-O-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the ester methylene protons (-O-CH₂) to the ester carbonyl carbon and the C-1 aromatic carbon, as well as the signal from the amide N-H proton to the amide carbonyl carbon.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₄H₁₉NO₃.

The calculated monoisotopic mass is 249.1365 Da. HRMS analysis would be expected to find a protonated molecular ion [M+H]⁺ at m/z 249.1365 (calculated for C₁₄H₂₀NO₃⁺) or a sodiated adduct [M+Na]⁺ at m/z 272.1259 (calculated for C₁₄H₁₉NNaO₃⁺), confirming the molecular formula with high confidence (typically within 5 ppm mass accuracy).

Fragmentation Pattern Analysis for Structural Features

When subjected to techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of these fragments provides conclusive evidence for the compound's structure.

Based on studies of related N-acyl aminobenzoate esters, several key fragmentation pathways can be predicted:

Loss of Alkyl Radical: A predominant fragmentation pathway for meta- and para-substituted benzoate esters is the homolytic cleavage of the alkyl-oxygen bond, leading to the loss of a butyl radical (•C₄H₉). This would result in a significant fragment ion.

Loss of Alkene: A competing pathway is the loss of a neutral butene molecule (C₄H₈) via a hydrogen rearrangement, which is a common fragmentation for esters.

Amide Bond Cleavage: Fragmentation can occur at the amide linkage. This could involve the loss of the propanoyl group (CH₃CH₂CO•) or the formation of an acylium ion [CH₃CH₂CO]⁺.

Benzoic Acid Ring Fragmentation: Subsequent fragmentation of the aromatic ring structure after initial losses can also occur, providing further structural information.

The combination of these fragmentation pathways creates a unique mass spectral fingerprint that confirms the presence and connectivity of the butyl ester and the 3-propanamido groups on the benzoate core.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These techniques are paramount for identifying functional groups and gaining insight into molecular structure.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending, and it absorbs radiation at frequencies characteristic of the specific functional groups. A key principle of IR spectroscopy is that a vibration must result in a change in the molecule's dipole moment to be IR active. msu.edu

For this compound, the IR spectrum provides definitive evidence for its key structural components: the secondary amide, the ester, the aromatic ring, and the alkyl chains. The N-H stretch of the secondary amide is typically observed as a sharp peak. msu.edu The spectrum would also prominently feature two distinct carbonyl (C=O) stretching bands: one for the amide and one for the ester. The C=O band of the ester is generally found at a higher wavenumber than that of the secondary amide. Furthermore, characteristic absorptions corresponding to C-O stretching of the ester group, C-N stretching of the amide, and various vibrations of the benzene (B151609) ring (C=C stretching and C-H bending) would be present. uc.ptnih.gov The C-H stretching vibrations of the butyl and propyl groups are also readily identified. spectroscopyonline.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3500 - 3300 |

| Alkyl Chains | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Ester Carbonyl | C=O Stretch | ~1730 |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1680 - 1650 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Secondary Amide | N-H Bend (Amide II) | 1550 - 1510 |

| Ester | C-O Stretch | 1300 - 1150 |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. riverd.com It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule, making it highly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in carbon backbones and aromatic rings. spectroscopyonline.com

In the analysis of this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations, particularly the ring "breathing" mode. The C=C bonds of the benzene ring and the C=O bonds of the amide and ester groups would also yield characteristic Raman shifts. While C-H stretching vibrations are visible in both IR and Raman, they are often very prominent in the Raman spectrum. westmont.edu This technique can also provide information on the conformational isomers of the flexible butyl and propyl side chains. researchgate.net The non-destructive nature of Raman spectroscopy makes it an excellent tool for in-situ analysis without requiring extensive sample preparation. riverd.com

| Structural Feature | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Alkyl/Aromatic | C-H Stretch | 3100 - 2850 |

| Ester Carbonyl | C=O Stretch | ~1730 |

| Amide Carbonyl | C=O Stretch | ~1680 |

| Aromatic Ring | C=C Stretch / Ring Breathing | 1610 - 1580, ~1000 |

| Alkyl Chains | CH₂/CH₃ Bending/Twisting | 1470 - 1350 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. The resulting crystallographic data would provide unequivocal proof of the molecular structure. It would reveal the planarity of the benzene ring and the amide group, the specific conformation of the butyl ester and propylamide side chains in the solid state, and the details of intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. This information is crucial for understanding the compound's packing in the solid state and its physical properties.

| Parameter Determined | Significance |

| Atomic Coordinates | Defines the precise position of every atom in 3D space. |

| Bond Lengths | Confirms covalent bonding and can indicate bond order. wikipedia.org |

| Bond Angles | Defines the geometry around each atom. |

| Torsion Angles | Describes the conformation of the flexible alkyl chains. |

| Crystal System & Space Group | Characterizes the symmetry and packing of molecules in the crystal lattice. |

| Intermolecular Interactions | Reveals non-covalent forces like hydrogen bonding and van der Waals contacts that govern the crystal structure. |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. scielo.org.mx This analysis provides a fundamental check of a compound's empirical formula. For a newly synthesized compound like this compound, the experimentally determined elemental composition is compared against the theoretically calculated values based on its proposed molecular formula (C₁₄H₁₉NO₃). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its molecular formula.

The theoretical composition is calculated from the molecular formula and the atomic weights of the constituent elements. This verification is a critical step in the characterization process, ensuring that the synthesized material is indeed the target compound.

| Element | Theoretical Mass % (C₁₄H₁₉NO₃) | Expected Experimental Mass % |

| Carbon (C) | 67.45% | 67.45% ± 0.4% |

| Hydrogen (H) | 7.68% | 7.68% ± 0.4% |

| Nitrogen (N) | 5.62% | 5.62% ± 0.4% |

| Oxygen (O) | 19.25% | (Typically determined by difference) |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. researchgate.net For BUTYL 3-PROPANAMIDOBENZOATE, DFT calculations would provide a wealth of information.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of the atoms in the molecule—its lowest energy state. This process would yield precise bond lengths, bond angles, and dihedral angles for this compound. Analysis of the electronic structure provides a map of the electron distribution, which is key to understanding the molecule's properties. colab.ws

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nankai.edu.cnrsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.orgnih.gov A smaller gap generally implies higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of positive and negative electrostatic potential, which are invaluable for predicting how the molecule will interact with other molecules. Red areas (negative potential) typically indicate electrophilic sites (electron-rich), while blue areas (positive potential) indicate nucleophilic sites (electron-poor). This analysis would identify the most reactive sites on this compound for intermolecular interactions. nih.gov

First Hyperpolarizability Calculations for Non-linear Optical Properties

Calculations of the first hyperpolarizability (β) are used to predict a molecule's potential for non-linear optical (NLO) applications. Molecules with large β values can interact with intense light sources to produce a variety of optical effects. This calculation would assess the potential of this compound as an NLO material.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation would model the behavior of this compound in a simulated environment (e.g., in a solvent or interacting with a surface), providing insights into its conformational changes, flexibility, and interactions with its surroundings at an atomic level.

Conformational Analysis and Dynamics

The three-dimensional structure of a molecule is not static and can exist in various conformations. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies.

Detailed research on compounds structurally similar to this compound, such as N-protected amino acid esters, has utilized computational methods to determine their preferred conformations. For instance, studies on 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have shown the existence of distinct folded and extended conformations. mdpi.com Density Functional Theory (DFT) calculations have been employed to ascertain the relative stability of these conformers, revealing energy differences that dictate the conformational landscape of the molecule. mdpi.com In one case, a folded conformation was found to be more stable by approximately 2.1 kcal mol⁻¹, while for a different substitution, an extended conformation was favored by 3.3 kcal mol⁻¹. mdpi.com These energy barriers between different conformations are crucial for understanding the molecule's dynamic behavior and its ability to interact with biological targets. mdpi.com

Table 1: Relative Energies of Conformations for Structurally Related Compounds

| Compound Class | Conformation | Relative Energy (kcal mol⁻¹) | Method |

| 2-(Adamantane-1-carbonyl)-N-cyclohexyl-hydrazine-1-carbothioamide | Folded | -2.1 | DFT |

| 2-(Adamantane-1-carbonyl)-N-cyclohexyl-hydrazine-1-carbothioamide | Extended | 0.0 | DFT |

| 2-(Adamantane-1-carbonyl)-N-tert-butyl-hydrazine-1-carbothioamide | Folded | 3.3 | DFT |

| 2-(Adamantane-1-carbonyl)-N-tert-butyl-hydrazine-1-carbothioamide | Extended | 0.0 | DFT |

This table presents data on compounds structurally related to this compound to illustrate the principles of conformational analysis. Data sourced from a study on adamantane (B196018) derivatives. mdpi.com

Interaction Potential Studies

Understanding how a molecule interacts with its environment is fundamental to predicting its biological activity. Interaction potential studies quantify the forces between a molecule and other chemical entities.

For N-protected amino acid esters, computational modeling has been used to study their reversible encapsulation within a self-assembled cylindrical capsule. acs.org These studies calculate the binding affinities between the host capsule and various guest esters, such as BOC-l-alanine alkyl esters and BOC-β-alanine alkyl esters. acs.org The good correlation found between experimental and calculated relative binding affinities validates the computational approach. acs.org Such studies provide insight into the non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern molecular recognition. acs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Investigation of Molecular Interactions with Other Chemical Entities

Molecular docking simulations have been instrumental in elucidating the interactions of N-benzoyl amino esters, which are structurally analogous to this compound, with biological targets. For example, docking studies of N-benzoyl amino acid derivatives against fungal proteins from Aspergillus fumigatus and Fusarium temperatum have been performed to understand their antifungal activity. scielo.org.mx These studies identify key interactions between the ligand and the amino acid residues in the active site of the protein, providing a rationale for the observed biological activity. scielo.org.mx

Table 2: Docking Scores of N-Benzoyl Amino Esters against Fungal Proteins

| Compound | Target Protein | Docking Score (kcal/mol) |

| N-Benzoyl Valine Derivative | A. fumigatus | Not specified |

| N-Benzoyl Valine Derivative | F. temperatum | Not specified |

| N-Benzoyl Tryptophan Derivative | A. fumigatus | Not specified |

| N-Benzoyl Tryptophan Derivative | F. temperatum | Not specified |

| N-Benzoyl Isoleucine Derivative | A. fumigatus | Not specified |

| N-Benzoyl Isoleucine Derivative | F. temperatum | -5.7 |

This table is based on data for structurally related N-benzoyl amino esters and illustrates the application of molecular docking. Specific values for all compounds were not available in the cited source. scielo.org.mx

Mechanistic Insights into Molecular Recognition Processes

Molecular docking, in conjunction with other computational methods, offers deep insights into the mechanisms of molecular recognition. The binding of a ligand to a receptor is a dynamic process influenced by the conformational flexibility of both molecules.

Studies on the encapsulation of N-protected amino acid esters have shown that the guest molecule may adopt a specific conformation to fit within the host's binding cavity. acs.org For instance, a more compact gauche conformation of an alkyl chain might be preferred over the more stable trans conformation to achieve optimal binding. acs.org This "induced fit" model is a key concept in molecular recognition. Furthermore, molecular docking analyses of enzyme inhibitors have revealed the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory potential of the compounds. mdpi.com These computational approaches allow for the visualization and quantification of the interactions driving the formation of a stable ligand-receptor complex. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Abiotic Reactivity Assays

Abiotic reactivity assays are crucial for understanding the persistence and transformation of BUTYL 3-PROPANAMIDOBENZOATE in various chemical environments. These studies typically focus on the compound's susceptibility to nucleophilic attack, which can lead to its degradation.

The reaction mechanisms for the hydrolysis of the amide and ester functionalities in this compound are dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of either the amide or the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (either 3-aminobenzoic acid butyl ester or propanamine and butyl benzoate) regenerates the acid catalyst and yields the hydrolysis products.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester or amide to form a tetrahedral intermediate. The collapse of this intermediate results in the elimination of the leaving group (butanol or the propanamide anion). In the case of the ester, this process is irreversible as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. The amide hydrolysis is generally slower than ester hydrolysis under basic conditions due to the poorer leaving group ability of the amide anion.

Reaction Kinetics and Thermodynamics

The kinetics of the reactions of this compound are influenced by the nature of the attacking nucleophile and the stability of the tetrahedral intermediate. Generally, the ester group is more susceptible to nucleophilic attack than the amide group.

Kinetic studies on analogous compounds, such as substituted benzamides and benzoate (B1203000) esters, provide insight into the expected reactivity of this compound. For instance, the rate of alkaline hydrolysis of substituted benzamides is influenced by the electronic effects of the substituents. Electron-withdrawing groups on the benzene (B151609) ring increase the rate of reaction by stabilizing the developing negative charge in the transition state.

Table 1: Relative Rates of Alkaline Hydrolysis of Substituted Benzamides in Water at 100°C

| Substituent (meta) | Relative Rate | Substituent (para) | Relative Rate |

| -NO₂ | 5.60 | -NO₂ | - |

| -Br | 2.97 | -Br | 1.91 |

| -I | 2.60 | -I | 1.69 |

| -OH | 0.19 | -OCH₃ | 0.49 |

| -NH₂ | 0.93 | -NH₂ | 0.20 |

| -CH₃ | 0.83 | -CH₃ | 0.65 |

| H | 1.00 | H | 1.00 |

Data is for illustrative purposes based on analogous compounds.

Thermodynamic parameters, such as the activation energy (Ea), provide information about the energy barrier that must be overcome for a reaction to occur. For the hydrolysis of amides, activation energies for base-catalyzed, acid-catalyzed, and water-assisted mechanisms have been estimated to be approximately 21, 31, and 99 kJ/mol, respectively, for model compounds.

Influence of Solvent and Environmental Factors on Reactivity

The solvent plays a critical role in the reactivity of this compound by influencing the solvation of the reactants and the transition state. The rate of hydrolysis of esters like butyl benzoate is known to be affected by the composition of the solvent system. For example, in methanol-water mixtures, the rate of base-catalyzed hydrolysis of ethyl benzoate has been observed to decrease with an increasing proportion of methanol. This is attributed to changes in the solvation of the initial and transition states.

Environmental factors such as pH and temperature also have a significant impact. As discussed in the mechanisms section, the rate of hydrolysis is highly dependent on pH, with reactions being accelerated under both acidic and basic conditions. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation.

Table 2: Effect of Solvent Composition on the Rate Constant of Base-Catalyzed Hydrolysis of Ethyl Benzoate at 25°C

| % Methanol (v/v) | Rate Constant (L mol⁻¹ s⁻¹) |

| 30 | 0.0157 |

| 40 | 0.0148 |

| 50 | 0.0141 |

| 60 | 0.0135 |

| 70 | 0.0127 |

Data is for a model compound, ethyl benzoate, and is intended to illustrate the general trend.

Theoretical Prediction of Reactivity Parameters

Computational chemistry provides valuable tools for predicting the reactivity of molecules like this compound. Density functional theory (DFT) and ab initio methods can be used to calculate various reactivity parameters. These calculations can help in understanding the mechanistic pathways of reactions.

For instance, computational studies on the aminolysis of methyl benzoate have shown that both concerted and stepwise mechanisms have similar activation energies. Such studies can also elucidate the role of catalysts by modeling how they facilitate proton transfer in the transition state. The electrostatic potential at the atoms of the ester and amide functionalities can be calculated to predict the sites most susceptible to nucleophilic attack. Generally, the carbonyl carbon of the ester group is expected to have a more positive partial charge than the carbonyl carbon of the amide group, making it a more likely target for nucleophiles.

Theoretical Applications and Structure Property Relationships

Potential in Advanced Materials Science

The molecular architecture of Butyl 3-propanamidobenzoate suggests its potential as a component in the development of advanced materials. Its properties could be harnessed in fields requiring specialized polymers, coatings, and adhesives.

While specific optical data for this compound is not available, its structure suggests a capacity for electronic and optical property modulation. The aromatic benzene (B151609) ring serves as a chromophore and an electronically active site. Modifications to this ring, such as the introduction of electron-donating or electron-withdrawing groups, could tune its absorption and emission spectra.

Analogous compounds demonstrate how such structures can be functionalized for optical applications. For instance, Butyl 3-mercaptopropionate (B1240610), another butyl-containing ester, is used as a ligand to functionalize quantum dots for the development of high-luminescence light-emitting diodes (LEDs). atamanchemicals.com This suggests that the this compound scaffold could potentially be adapted for similar roles, where the core structure is modified to interact with or stabilize nanomaterials to achieve desired optical or electronic effects.

The structural features of this compound make it a candidate for use in polymers, coatings, and adhesives. The butyl group can impart flexibility and improve solubility in nonpolar matrices, a desirable trait for plasticizers and film-forming agents. Butyl-based adhesives are known for their strong tack, flexibility, and excellent adhesion to a variety of surfaces. eurobands.com

Compounds with similar functional groups have found direct applications in these areas. Butyl 3-mercaptopropionate is used as a cross-linking agent, a modifier for polymerization reactions, and an adhesion promoter for metal surfaces in structural adhesives and UV protective coatings. atamanchemicals.com Similarly, 3-Iodo-2-Propynyl Butylcarbamate (IPBC) is a preservative widely used in water-based paints, coatings, and adhesives to prevent microbial growth. atamankimya.com These examples suggest that this compound could be explored as a monomer or an additive to enhance properties like flexibility, adhesion, and durability in material formulations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The principles of SAR and SPR are crucial for predicting the utility of a molecule and for guiding the design of new derivatives with enhanced or targeted functionalities.

The structure of this compound offers several points for modification to create novel derivatives. SAR studies on analogous compounds provide a roadmap for such designs. mdpi.comresearchgate.net

Butyl Ester Group: This group primarily influences the molecule's lipophilicity, which affects its solubility, permeability across biological membranes, and interaction with hydrophobic pockets in proteins. Varying the length or branching of the alkyl chain can fine-tune these properties.

Propanamide Linker: The amide bond provides structural rigidity and hydrogen bonding capability. Altering the length of the propionyl chain or substituting on the amide nitrogen could change the molecule's conformation and binding interactions.

Benzene Ring: The phenyl ring is a key scaffold for modification. Introducing substituents can dramatically alter the molecule's electronic properties, steric profile, and potential for specific interactions like pi-stacking or hydrogen bonding. For example, in studies of MDH inhibitors, adding electron-withdrawing groups to a naphthalene (B1677914) ring, a related aromatic system, resulted in selective inhibitory activity. mdpi.com Similarly, SAR studies of benzothiazole (B30560) amides showed that electron-withdrawing groups enhanced antimitotic activity. researchgate.net

Based on these principles, novel derivatives of this compound could be designed by systematically altering each of these three regions to optimize for a specific application, be it a biological target or a material property. mdpi.comresearchgate.net

The predicted functionality of this compound can be broken down by analyzing its constituent parts. The correlation between its molecular structure and potential properties is a key aspect of its theoretical evaluation.

| Molecular Fragment | Predicted Property/Functionality | Basis/Rationale |

| Butyl Ester | Influences lipophilicity, solubility, and membrane permeability. May act as a pro-drug moiety, being hydrolyzed by esterases. | The alkyl chain length is a known determinant of how a molecule interacts with hydrophobic environments. mdpi.com |

| Propanamide Linker | Provides a defined spatial orientation between the phenyl ring and the ester. Offers hydrogen bond donor (N-H) and acceptor (C=O) sites, crucial for molecular recognition. | Amide bonds are common in biologically active molecules and contribute to stable, specific binding to target proteins. researchgate.net |

| Benzene Ring | Acts as a rigid scaffold. Can participate in pi-stacking interactions. Serves as a site for chemical modification to tune electronic and steric properties. | Aromatic rings are fundamental in many drug-receptor and material interactions. Substitutions can modulate activity and selectivity. mdpi.comfrontiersin.org |

Role as Chemical Probes or Model Compounds in Mechanistic Organic Chemistry

Chemical probes are small molecules used to study and manipulate biological systems. eubopen.orgnih.gov The structure of this compound makes it a suitable candidate for development into a chemical probe. For instance, a fluorescent dye could be attached to the benzene ring, or the butyl group could be swapped for a photoreactive or affinity-labeling group. Such modified versions would allow researchers to track the molecule's interactions within a cell or to identify its binding partners. A structurally related compound, Ethyl 4-(3-(naphthalen-2-yl)propanamido)benzoate, has been identified as a novel chemical probe, highlighting the potential of this molecular class. googleapis.com

As a model compound, this compound could be used in mechanistic organic chemistry to study reactions such as amide or ester hydrolysis. By synthesizing derivatives with different substituents on the phenyl ring, one could systematically investigate how electronic effects influence reaction rates, providing valuable data for understanding fundamental chemical principles.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, such as reactions with sunlight, water, or other environmental chemicals.

Photolysis Mechanisms and Kinetics

Photolysis is the decomposition of a molecule by light. For aromatic compounds like BUTYL 3-PROPANAMIDOBENZOATE, absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent bond cleavage. Studies on related p-aminobenzoic acid (PABA) derivatives have shown that they undergo photodegradation upon exposure to UV light. acs.orgnih.gov For instance, both PABA and its ester derivatives have been observed to degrade over a 24-hour period of UV exposure. acs.org The rate and mechanism of photodegradation can be influenced by the solvent environment. acs.orgacs.org

One study on methyl 2-aminobenzoate (B8764639) demonstrated that it undergoes direct photolysis under UVC and UVB irradiation. nih.govmdpi.com The presence of other substances, like hydrogen peroxide, can accelerate this process by generating highly reactive hydroxyl radicals. nih.govmdpi.com While specific kinetic data for this compound is unavailable, it is plausible that it would also be susceptible to photolytic degradation, likely through pathways involving the cleavage of the ester bond or transformation of the aromatic ring. The rate constant for the vapor-phase reaction of 4-aminobenzoic acid with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of about 9.5 hours under specific conditions. nih.gov

Hydrolysis Processes in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is a primary site for hydrolysis, which would yield 3-propanamidobenzoic acid and butanol. The rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases.

Research on homologous benzoate (B1203000) esters has shown that the rate of base-catalyzed hydrolysis is influenced by the length of the alkyl group, with longer chains potentially affecting the reaction rate. nih.gov For example, studies on benzocaine (B179285) (ethyl 4-aminobenzoate) and its derivatives indicate that the ester bond is susceptible to hydrolysis. nih.govnih.gov In the environment, this process would lead to the formation of the corresponding carboxylic acid and alcohol. The specific half-life for the hydrolysis of this compound under various environmental pH conditions has not been reported.

Table 1: Potential Abiotic Degradation Products of this compound

| Degradation Pathway | Potential Primary Products |

| Photolysis | Phototransformation products of the aromatic ring and side chains |

| Hydrolysis | 3-Propanamidobenzoic acid, Butanol |

Note: This table is based on inferred pathways from structurally similar compounds.

Oxidation and Reduction Pathways

Oxidation and reduction reactions in the environment can be mediated by various chemical species. For this compound, the aromatic ring and the amino group could be susceptible to oxidation. For example, the photodegradation of p-aminobenzoic acid can proceed through an oxidation pathway mediated by molecular oxygen. wikipedia.org

In anaerobic environments, reductive processes may become significant. However, specific studies detailing the oxidation and reduction pathways for this compound or closely related structures under typical environmental conditions are lacking in the available literature.

Biodegradation Pathways and Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process in determining the environmental persistence of a chemical.

Microbial Degradation Processes

The biodegradation of aromatic compounds is a well-documented phenomenon. Microorganisms in soil and water can utilize a wide range of organic compounds as sources of carbon and energy. For this compound, the initial step in microbial degradation would likely be the enzymatic hydrolysis of the ester bond.

Studies on the microbial degradation of substituted benzoic acids have shown that various bacterial and fungal strains are capable of breaking down these compounds. iisc.ac.in For instance, several strains of Comamonas sp. have been identified that can degrade 3-aminobenzoic acid. nih.gov The degradation of aminobenzoic acids often involves hydroxylation of the aromatic ring followed by ring cleavage. The presence of the propanamido group and the butyl ester in this compound would likely influence the rate and pathway of microbial attack compared to simpler aminobenzoic acids.

Enzymatic Biotransformations and Key Enzymes

The key enzymes involved in the initial biodegradation of this compound are expected to be esterases. These enzymes catalyze the hydrolysis of ester bonds. Research on benzocaine and its amino acid derivatives has demonstrated that they are readily hydrolyzed by various enzymes, including carboxylesterases and peptidases found in different tissues and in microorganisms. nih.govnih.gov

Following the initial hydrolysis, the resulting 3-propanamidobenzoic acid would be further metabolized. The degradation of the aromatic ring of aminobenzoic acids is typically initiated by dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the ring, making it susceptible to cleavage. iisc.ac.in For example, the degradation of 3-aminobenzoic acid by Comamonas sp. QT12 involves a specific gene cluster (mab) that codes for the enzymes responsible for its breakdown. nih.gov

Table 2: Potential Key Enzymes in the Biodegradation of this compound

| Enzymatic Step | Enzyme Class | Potential Substrate | Potential Product(s) |

| Initial Hydrolysis | Esterase | This compound | 3-Propanamidobenzoic acid, Butanol |

| Aromatic Ring Activation | Dioxygenase/Monooxygenase | 3-Propanamidobenzoic acid | Hydroxylated intermediates |

| Ring Cleavage | Dioxygenase | Hydroxylated intermediates | Aliphatic acids |

Note: This table is based on inferred enzymatic pathways from the degradation of analogous compounds.

Identification and Analysis of Degradation Products

Comprehensive searches for studies detailing the degradation of this compound and the subsequent identification of its breakdown products have yielded no specific results. The scientific community has not published research identifying the metabolites or transformation products that would result from biotic or abiotic degradation processes such as hydrolysis, photolysis, or microbial action.

Techniques commonly used for the identification and analysis of degradation products for other chemical compounds, such as chromatography coupled with mass spectrometry (e.g., GC-MS, LC-MS), have not been applied to this compound in any publicly available studies. Therefore, no data table of degradation products can be generated at this time.

Environmental Persistence and Transformation Kinetics

Similarly, there is a notable absence of research into the environmental persistence and transformation kinetics of this compound. Key environmental parameters such as the half-life (t½) in different environmental compartments (soil, water, air) and the rates of its transformation have not been determined.

Kinetic studies are essential for understanding how long a compound will remain in the environment and the speed at which it transforms into other substances. Without this data, it is not possible to model the environmental behavior of this compound or to assess its potential for long-range transport or accumulation in the environment. Consequently, no data table of kinetic parameters can be provided.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzoate (B1203000) esters and their derivatives often involves methods that are not environmentally benign. researchgate.netjsynthchem.com Future research will likely focus on developing greener and more sustainable synthetic routes to BUTYL 3-PROPANAMIDOBENZOATE.

One promising avenue is the use of Natural Deep Eutectic Solvents (NADES) as both reaction media and catalysts. researchgate.netjsynthchem.com These solvents, composed of naturally occurring substances, offer advantages such as low toxicity, biodegradability, and ease of preparation. jsynthchem.com Research into the application of NADES for the esterification and amidation reactions required to form this compound could significantly reduce the environmental impact of its production. researchgate.netjsynthchem.com The optimization of reaction conditions, including temperature and catalyst choice (such as urea (B33335) choline (B1196258) chloride), will be crucial for maximizing yield and purity. researchgate.netjsynthchem.com

Another area of exploration is the development of novel catalytic systems for the amidation step. This could involve biocatalysis, employing enzymes like lipases, which can offer high selectivity and operate under mild conditions. mdpi.com Additionally, exploring waste-free construction methods from renewable starting materials presents a significant, yet challenging, opportunity. researchgate.net The direct catalytic amination of suitable precursors could provide a more atom-economical pathway to the target molecule. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Natural Deep Eutectic Solvents (NADES) | Environmentally friendly, low toxicity, biodegradable. jsynthchem.com | Optimization of solvent composition and reaction conditions. jsynthchem.com |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions. mdpi.com | Enzyme screening and process optimization. |

| Direct Catalytic Amination | Atom economy, potentially waste-free. researchgate.net | Development of efficient and selective catalysts. researchgate.net |

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, thereby guiding experimental work and accelerating the discovery process. researchgate.netwiley.comnih.gov For this compound, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be utilized to investigate the structural characteristics and electronic properties of the molecule. researchgate.netrsc.org These methods can provide insights into the molecule's conformation, charge distribution, and potential interaction sites. researchgate.netpnas.org For instance, understanding the protonation state and its effect on the molecule's properties is crucial, especially if considering its behavior in biological systems. pnas.org

Computational models can also be used to predict the binding affinity of this compound with potential biological targets. mdpi.com Molecular docking studies can simulate the interaction of the molecule with the active sites of enzymes or receptors, providing a basis for understanding its potential biological activity. rsc.orgmdpi.com This predictive capability can help in prioritizing experimental screening and in designing derivatives with enhanced properties.

Furthermore, computational modeling can aid in the design of more efficient synthetic routes by simulating reaction mechanisms and predicting transition states. physchemres.org This can help in identifying the most energetically favorable pathways and in selecting optimal catalysts and reaction conditions.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, chemical potentials, and reactivity indices. researchgate.netrsc.org |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvent or biological macromolecules. researchgate.netpnas.org |

| Molecular Docking | Prediction of binding modes and affinities with potential biological targets. rsc.orgmdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of reaction mechanisms in complex environments. |

Exploration of Uncharted Reactivity Profiles and Mechanisms

The reactivity of this compound is largely dictated by its functional groups: the ester, the amide, and the aromatic ring. While general reactions of these groups are well-established, the specific interplay of these functionalities within this molecule could lead to novel reactivity.

Future research could focus on exploring reactions that are less common for this class of compounds. For example, investigating the potential for intramolecular cyclizations under various conditions could lead to the synthesis of novel heterocyclic structures. The amide linkage, while generally stable, can participate in interesting transformations. For instance, the development of methods for the selective cleavage or modification of the amide bond without affecting the ester group would be a valuable synthetic tool.

Mechanistic studies of known reactions, such as the hydrolysis of the ester or amide, under different catalytic conditions (e.g., acid, base, enzymatic) can provide a deeper understanding of the factors controlling the reaction pathways. This knowledge is crucial for controlling the outcome of chemical transformations and for designing more efficient synthetic processes. The use of isotopic labeling studies in conjunction with computational modeling can be particularly insightful in elucidating reaction mechanisms.

Emerging Theoretical Applications in Chemical Sciences

Beyond its potential practical applications, this compound can serve as a model system for exploring fundamental concepts in chemical sciences. Its structure, containing both hydrogen bond donors and acceptors, as well as an aromatic system, makes it an interesting candidate for studies in supramolecular chemistry.

Research could be directed towards understanding its self-assembly properties and its ability to form complexes with other molecules, including metal ions or other organic compounds. nih.gov The study of its interaction with cyclodextrins, for example, could provide insights into host-guest chemistry and have implications for drug delivery systems. physchemres.org

The molecule can also be used to probe the effects of structural modifications on physical properties. For instance, systematic variations of the alkyl chain of the ester or the propanamido group could be used to study structure-property relationships, such as the impact on crystallinity, solubility, and thermal stability. These studies contribute to the fundamental understanding of how molecular structure dictates macroscopic properties.

Furthermore, theoretical calculations on this compound and its analogues can contribute to the development and validation of new computational methods. nih.gov By comparing theoretical predictions with experimental data for this well-defined system, researchers can refine computational models to be more accurate and predictive for a wider range of molecules.

Q & A

Basic: What are the established synthetic routes for BUTYL 3-PROPANAMIDOBENZOATE, and how can researchers optimize reaction conditions?

Methodological Answer:

The synthesis of this compound typically involves esterification and amidation steps. A common approach is coupling 3-propanamidobenzoic acid with butanol using acid catalysts (e.g., sulfuric acid) or carbodiimide-based coupling agents. Optimization strategies include:

- Reagent stoichiometry: Adjust molar ratios to minimize side products (e.g., unreacted starting material).

- Temperature control: Use reflux conditions (80–120°C) for esterification, monitored via TLC or HPLC .

- Catalyst screening: Compare yields using DMAP (4-dimethylaminopyridine) vs. HOBt (hydroxybenzotriazole) to enhance efficiency .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Structural validation requires a combination of techniques:

- NMR spectroscopy: Use - and -NMR to confirm ester and amide functional groups. Deuterated solvents (e.g., CDCl) enhance resolution .

- FT-IR: Identify key peaks (e.g., C=O stretch at ~1700 cm for ester, N-H bend at ~1550 cm for amide) .

- Mass spectrometry (ESI-MS): Confirm molecular ion [M+H] and fragmentation patterns .

- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can computational modeling predict the physicochemical properties of this compound, and how should these models be validated experimentally?

Methodological Answer:

Computational approaches include:

- Density Functional Theory (DFT): Calculate dipole moments, solubility parameters, and logP values using Gaussian or ORCA software .

- Molecular Dynamics (MD): Simulate interactions with solvents (e.g., water, DMSO) to predict stability and aggregation behavior .

- Validation protocols:

Advanced: How can researchers resolve contradictions in experimental data regarding the compound’s stability under varying conditions?

Methodological Answer:

Addressing data discrepancies requires:

- Controlled replication: Repeat experiments under identical conditions (temperature, humidity, light exposure) to isolate variables .

- Advanced analytics:

- Theoretical alignment: Reconcile results with existing literature on analogous esters/amides to identify mechanistic outliers (e.g., hydrolysis susceptibility) .

Advanced: What interdisciplinary approaches integrate this compound into materials science or pharmacology?

Methodological Answer:

- Materials science:

- Pharmacology:

Advanced: How should researchers design a robust literature review to contextualize this compound within existing scientific frameworks?

Methodological Answer:

- Bibliometric analysis: Use tools like VOSviewer to map keyword clusters (e.g., "ester derivatives," "amide stability") across PubMed and Scopus .

- Critical synthesis: Identify gaps in prior studies (e.g., lack of long-term stability data) using PRISMA guidelines .

- Theory integration: Align findings with conceptual frameworks such as Hansen solubility parameters or Hammett linear free-energy relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.